N-(4-nitro-1,2-thiazol-5-yl)acetamide
Description
N-(4-Nitro-1,2-thiazol-5-yl)acetamide is a heterocyclic acetamide derivative featuring a nitro-substituted thiazole core. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is modified at the 4-position with a nitro group (-NO₂), a strong electron-withdrawing substituent, and at the 5-position with an acetamide moiety (-NH-CO-CH₃).
Properties
CAS No. |
153970-44-6 |
|---|---|
Molecular Formula |
C5H5N3O3S |
Molecular Weight |
187.18 g/mol |
IUPAC Name |
N-(4-nitro-1,2-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H5N3O3S/c1-3(9)7-5-4(8(10)11)2-6-12-5/h2H,1H3,(H,7,9) |
InChI Key |
XAIQJNBBVILKCH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=NS1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=C(C=NS1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- The nitro group in this compound replaces the methyl or dichloro substituents in these analogues.
- The thiazole core differs from triazolo-thiadiazole or thiophene systems, altering ring aromaticity and hydrogen-bonding capacity.
Substituent Effects on Solid-State Geometry
demonstrates that meta-substitution on phenyl rings in trichloro-acetamides significantly impacts crystal packing. For example:
- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide forms monoclinic crystals with specific lattice constants.
Implications for this compound :
- The nitro group at the 4-position of the thiazole ring may induce planarization of the acetamide moiety, favoring intermolecular hydrogen bonding (N-H···O=C). This could enhance crystallinity compared to methyl- or chloro-substituted thiazoles.
Bioavailability
- N-(1-Naphthyl)-2-((4-allyl-5-(thien-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide () incorporates a bulky naphthyl group, which may reduce solubility compared to the nitro-thiazole derivative .
Comparative Data Table
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